Eflornithine
Overview
Description
Eflornithine, sold under the brand name Vaniqa among others, is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive hair growth on the face in women . Specifically, it is used for the second stage of sleeping sickness caused by T. b. gambiense and may be used with nifurtimox . It is an amino acid analogue that is used to slow down bodily substances called enzymes that help hair grow .
Synthesis Analysis
Eflornithine synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . The development of a scalable telescoped continuous flow procedure for difluoromethylation of a protected amino acid with fluoroform (CHF 3, R-23) gas and subsequent high-temperature deprotection to provide eflornithine, an important Active Pharmaceutical Ingredient (API), is described .
Molecular Structure Analysis
Eflornithine has a molecular formula of C6H12F2N2O2 and an average mass of 182.169 Da . At pH 7.4, eflornithine is predominantly a zwitterionic (dipolar) amino acid .
Chemical Reactions Analysis
Eflornithine is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines and a transcriptional target of MYCN . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Physical And Chemical Properties Analysis
Eflornithine has a molecular weight of 182.17 and a formula of C6H12F2N2O2 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Scientific Research Applications
Treatment of African Trypanosomiasis
Eflornithine is used to treat African trypanosomiasis, also known as sleeping sickness . Specifically, it is used for the second stage of sleeping sickness caused by T. b. gambiense .
Treatment of Hirsutism
Eflornithine is used in the treatment of hirsutism, a condition that causes excessive hair growth in women . It is used in the form of a topical cream (Vaniqa) to reduce the growth of unwanted hair .
Use in Electrospun Nanofibers
Eflornithine hydrochloride-loaded electrospun nanofibers have been developed as a potential face mask for hirsutism application . These fibers have been used in several drug delivery applications, including skincare products, due to their biocompatibility, biodegradability, high surface area-to-volume ratio, and dry nature .
Use in Cosmetics
Nanofibers prepared with hyaluronic acid (HA) have been widely used in cosmetics applications such as facial moisturizers . Eflornithine hydrochloride is one of the active compounds delivered by these nanofibers .
Quantification by Reversed Phase High Performance Liquid Chromatography (RP-HPLC)
A highly sensitive, rapid, precise, accurate, and specific RP-HPLC method has been developed for the quantification of eflornithine hydrochloride in its commercial formulation .
Improvement of Hair Removal Techniques
Research has been conducted to evaluate the effect of various hair removal techniques and microneedle treatment on eflornithine’s ability to slow down hair regrowth .
Mechanism of Action
Target of Action
Eflornithine primarily targets the enzyme Ornithine Decarboxylase (ODC) . This enzyme plays a crucial role in the synthesis of polyamines in protozoan parasites, particularly Trypanosoma brucei gambiense . Polyamines are necessary for trypanosome cell proliferation, differentiation, and replication .
Mode of Action
Eflornithine is an irreversible inhibitor of Ornithine Decarboxylase . It binds to the enzyme and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the growth and replication of the parasite, leading to its death .
Biochemical Pathways
The inhibition of Ornithine Decarboxylase by Eflornithine disrupts the polyamine biosynthesis pathway . This pathway is essential for the growth and replication of Trypanosoma brucei gambiense . Additionally, Eflornithine has been found to restore the balance of the LIN28/Let-7 metabolic pathway, which is involved in the regulation of cancer stem cells and glycolytic metabolism .
Pharmacokinetics
Eflornithine exhibits different pharmacokinetic properties depending on the route of administration. When administered intravenously, it has a bioavailability of 100% . The percutaneous absorption of topical applications of eflornithine hydrochloride cream is very low (<1%) . . It is primarily excreted through the kidneys .
Result of Action
The primary result of Eflornithine’s action is the disruption of the growth and replication of the targeted parasites, leading to their death . In the context of cancer treatment, Eflornithine’s inhibition of Ornithine Decarboxylase can lead to decreased expression of oncogenic drivers, potentially inhibiting tumor growth .
Action Environment
The efficacy and stability of Eflornithine can be influenced by various environmental factors. For instance, the recurrence of adenoma is an important factor that prompts the need for re-treatment of colorectal cancer .
Safety and Hazards
Future Directions
On December 13, 2023, the Food and Drug Administration approved eflornithine (IWILFIN, USWM, LLC) to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB) who have demonstrated at least a partial response to prior multiagent, multimodality therapy including anti-GD2 immunotherapy . This represents the first FDA approval of a therapy intended to reduce the risk of relapse in pediatric patients with HRNB .
properties
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96020-91-6 (mono-hydrochloride, monohydrate) | |
Record name | Eflornithine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020467 | |
Record name | Eflornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eflornithine prevents hair growth by inhibiting the anagen phase of hair production. This occurs by eflornithine irreversibly binding (also called suicide inhibition) to ornithine decarboxylase (ODC) and physically preventing the natural substrate ornithine from accessing the active site., There are no studies examining the inhibition of the enzyme ornithine decarboxylase (ODC) in human skin following the application of topical eflornithine. However, there are studies in the literature that report the inhibition of ODC activity in skin following oral eflornithine. It is postulated that topical eflornithine hydrochloride irreversibly inhibits skin ODC activity. This enzyme is necessary in the synthesis of polyamines. Animal data indicate that inhibition of ornithine decarboxylase inhibits cell division and synthetic functions, which affect the rate of hair growth. VANIQA has been shown to retard the rate of hair growth in non-clinical and clinical studies., Eflornithine (alpha-difluoromethylornithine) hydrochloride has hair growth retarding properties. The mechanism(s) by which topically applied eflornithine hydrochloride reduces hair growth has not been fully elucidated. Results of several studies using oral eflornithine hydrochloride indicate that the drug may inhibit ornithine decarboxylase (ODC), an enzyme that catalyzes the biosynthesis of intracellular polyamines required for cell division and differentiation. Limited animal data indicate that such inhibition of cell division and differentiation may affect the rate of hair growth. The manufacturer of topical eflornithine hydrochloride states that there are no published studies in humans on the ODC inhibitory potential of topical eflornithine hydrochloride. | |
Record name | Eflornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eflornithine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Eflornithine | |
CAS RN |
70052-12-9, 68278-23-9 | |
Record name | Eflornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eflornithine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eflornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DFMO HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eflornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFLORNITHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Eflornithine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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